molecular formula C12Br10S2 B14649949 1,1'-Disulfanediylbis(pentabromobenzene) CAS No. 52735-61-2

1,1'-Disulfanediylbis(pentabromobenzene)

Cat. No.: B14649949
CAS No.: 52735-61-2
M. Wt: 1007.3 g/mol
InChI Key: LGXISKQYIKXYTC-UHFFFAOYSA-N
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Description

Bis(pentabromophenyl)disulfane is a brominated organic compound known for its significant applications in various fields, particularly as a flame retardant. This compound is characterized by the presence of two pentabromophenyl groups connected by a disulfide bond. Its high bromine content contributes to its effectiveness in reducing flammability in materials.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of bis(pentabromophenyl)disulfane typically involves the reaction of pentabromophenyl thiol with an oxidizing agent. One common method is the oxidation of pentabromophenyl thiol using hydrogen peroxide or iodine in an organic solvent such as dichloromethane. The reaction is usually carried out at room temperature and yields bis(pentabromophenyl)disulfane as a white crystalline solid.

Industrial Production Methods: On an industrial scale, the production of bis(pentabromophenyl)disulfane can involve the use of continuous flow reactors to ensure consistent quality and yield. The process may include the use of catalysts to enhance the reaction rate and efficiency. The final product is purified through recrystallization or other separation techniques to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions: Bis(pentabromophenyl)disulfane undergoes various chemical reactions, including:

    Oxidation: The disulfide bond can be oxidized to form sulfonic acids.

    Reduction: The compound can be reduced to yield pentabromophenyl thiol.

    Substitution: Halogen exchange reactions can occur, where bromine atoms are replaced by other halogens or functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, iodine, or other oxidizing agents in organic solvents.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Halogen exchange reactions using reagents like sodium iodide or potassium fluoride.

Major Products:

    Oxidation: Sulfonic acids.

    Reduction: Pentabromophenyl thiol.

    Substitution: Various halogenated derivatives.

Scientific Research Applications

Bis(pentabromophenyl)disulfane has a wide range of applications in scientific research:

    Chemistry: Used as a flame retardant in polymers and textiles due to its high bromine content.

    Biology: Investigated for its potential effects on biological systems, particularly in studies related to environmental toxicity.

    Medicine: Explored for its potential use in drug delivery systems and as a component in pharmaceuticals.

    Industry: Utilized in the production of flame-retardant materials, including plastics, textiles, and electronic components.

Mechanism of Action

The mechanism by which bis(pentabromophenyl)disulfane exerts its effects primarily involves the release of bromine radicals upon thermal decomposition. These bromine radicals act to inhibit the combustion process by interfering with the free radical chain reactions that propagate flames. The compound’s high bromine content and stability make it an effective flame retardant.

Comparison with Similar Compounds

    Decabromodiphenyl ether (decaBDE): Another brominated flame retardant with similar applications but different structural properties.

    Tetrabromobisphenol A (TBBPA): A brominated compound used in flame retardants with a different mechanism of action.

    Hexabromocyclododecane (HBCD): A cyclic brominated flame retardant with distinct chemical properties.

Uniqueness: Bis(pentabromophenyl)disulfane is unique due to its disulfide bond, which imparts specific chemical reactivity and stability. Its high bromine content and ability to form stable radicals upon decomposition make it particularly effective as a flame retardant compared to other brominated compounds.

Properties

CAS No.

52735-61-2

Molecular Formula

C12Br10S2

Molecular Weight

1007.3 g/mol

IUPAC Name

1,2,3,4,5-pentabromo-6-[(2,3,4,5,6-pentabromophenyl)disulfanyl]benzene

InChI

InChI=1S/C12Br10S2/c13-1-3(15)7(19)11(8(20)4(1)16)23-24-12-9(21)5(17)2(14)6(18)10(12)22

InChI Key

LGXISKQYIKXYTC-UHFFFAOYSA-N

Canonical SMILES

C1(=C(C(=C(C(=C1Br)Br)Br)Br)Br)SSC2=C(C(=C(C(=C2Br)Br)Br)Br)Br

Origin of Product

United States

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